molecular formula C5H8F3I B2373945 1,1,1-Trifluoro-3-iodopentane CAS No. 75121-39-0

1,1,1-Trifluoro-3-iodopentane

Cat. No.: B2373945
CAS No.: 75121-39-0
M. Wt: 252.019
InChI Key: SLQYRCNQSYACAP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-iodopentane typically involves the reaction of 1,1,1-trifluoropropane with iodine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction . Industrial production methods may involve more complex processes, including the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-iodopentane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Nucleophiles: Hydroxide, cyanide, amines

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate

Major products formed from these reactions include 1,1,1-trifluoropentane and 1,1,1-trifluoro-3-pentanone .

Scientific Research Applications

1,1,1-Trifluoro-3-iodopentane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-iodopentane exerts its effects involves the interaction of its fluorine and iodine atoms with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1,1,1-Trifluoro-3-iodopentane can be compared with other similar compounds such as:

  • 1,1,1-Trifluoro-2-iodopropane
  • 1,1,1-Trifluoro-4-iodobutane
  • 1,1,1-Trifluoro-2-iodoethane

These compounds share the trifluoromethyl group but differ in the position and length of the carbon chain. The uniqueness of this compound lies in its specific carbon chain length and the position of the iodine atom, which can influence its reactivity and applications .

Properties

IUPAC Name

1,1,1-trifluoro-3-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3I/c1-2-4(9)3-5(6,7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQYRCNQSYACAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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